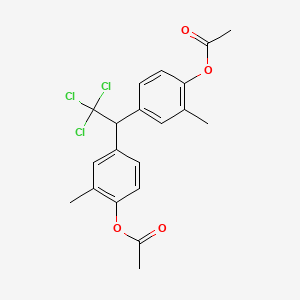
(2,2,2-Trichloroethane-1,1-diyl)bis-2-methylbenzene-4,1-diyl diacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ACETIC ACID 4-(1-(4-ACO-3-ME-PH)-2,2,2-TRICHLORO-ETHYL)-2-METHYL-PHENYL ESTER: is a synthetic organic compound It is characterized by its complex structure, which includes acetic acid, a phenyl ester, and a trichloroethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ACETIC ACID 4-(1-(4-ACO-3-ME-PH)-2,2,2-TRICHLORO-ETHYL)-2-METHYL-PHENYL ESTER typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as acetic acid, phenol derivatives, and trichloroethyl compounds.
Esterification: The esterification reaction involves the reaction of acetic acid with a phenol derivative in the presence of an acid catalyst to form the phenyl ester.
Substitution Reaction:
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the esterification and substitution reactions.
Catalysts and Solvents: Employing specific catalysts and solvents to optimize reaction yields and purity.
Purification: Implementing purification techniques such as distillation, crystallization, or chromatography to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
ACETIC ACID 4-(1-(4-ACO-3-ME-PH)-2,2,2-TRICHLORO-ETHYL)-2-METHYL-PHENYL ESTER: can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The trichloroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution Reagents: Various nucleophiles and electrophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
ACETIC ACID 4-(1-(4-ACO-3-ME-PH)-2,2,2-TRICHLORO-ETHYL)-2-METHYL-PHENYL ESTER: has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ACETIC ACID 4-(1-(4-ACO-3-ME-PH)-2,2,2-TRICHLORO-ETHYL)-2-METHYL-PHENYL ESTER involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
Signal Transduction: The compound could influence signal transduction pathways, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
ACETIC ACID 4-(1-(4-ACO-3-ME-PH)-2,2,2-TRICHLORO-ETHYL)-2-METHYL-PHENYL ESTER: can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures include other phenyl esters and trichloroethyl derivatives.
Eigenschaften
Molekularformel |
C20H19Cl3O4 |
|---|---|
Molekulargewicht |
429.7 g/mol |
IUPAC-Name |
[4-[1-(4-acetyloxy-3-methylphenyl)-2,2,2-trichloroethyl]-2-methylphenyl] acetate |
InChI |
InChI=1S/C20H19Cl3O4/c1-11-9-15(5-7-17(11)26-13(3)24)19(20(21,22)23)16-6-8-18(12(2)10-16)27-14(4)25/h5-10,19H,1-4H3 |
InChI-Schlüssel |
HKBQBOAUXUGXOT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)C(C2=CC(=C(C=C2)OC(=O)C)C)C(Cl)(Cl)Cl)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(E)-{[5-thioxo-3-(3,4,5-trimethoxyphenyl)-1,5-dihydro-4H-1,2,4-triazol-4-yl]imino}methyl]benzoic acid](/img/structure/B11970661.png)
![N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}dodecanehydrazide](/img/structure/B11970662.png)
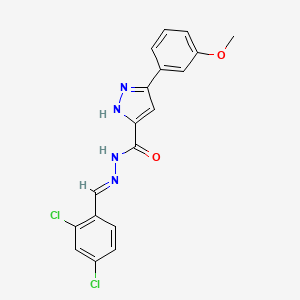
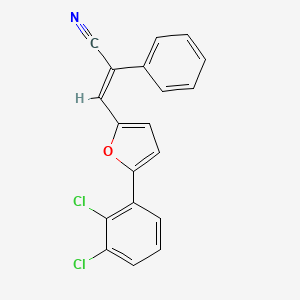
![N'-[(E)-(4-ethoxyphenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11970677.png)
![(2E)-3-(4-methoxyphenyl)-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2-propenamide](/img/structure/B11970684.png)
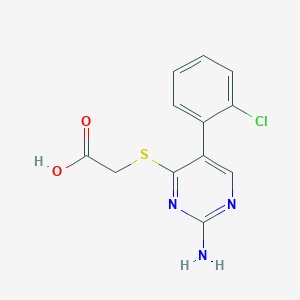
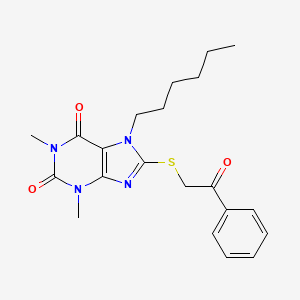
![Ethyl 2-methyl-5-{[4-(2-phenyl-1,3-oxazol-5-yl)benzyl]oxy}-1-benzofuran-3-carboxylate](/img/structure/B11970710.png)
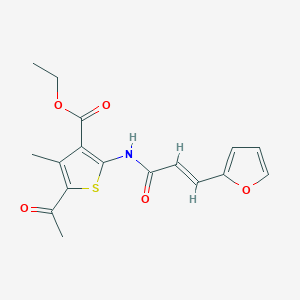
![1-[4-(4-Fluorobenzyl)piperazin-1-yl]-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11970725.png)
![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11970735.png)
![2-methylpropyl (2E)-5-[4-(acetyloxy)-3-ethoxyphenyl]-2-[4-(benzyloxy)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11970742.png)
![(5Z)-3-Isopropyl-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11970744.png)
